molecular formula C13H10ClN B3177901 Pyrido[1,2-a]quinolin-11-ium chloride CAS No. 2739-92-6

Pyrido[1,2-a]quinolin-11-ium chloride

Cat. No. B3177901
CAS RN: 2739-92-6
M. Wt: 215.68 g/mol
InChI Key: YYPVHTLHMYGGEY-UHFFFAOYSA-M
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Description

Synthesis Analysis

Pyrido[1,2-a]quinolin-11-ium chloride can be synthesized through various methods such as the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Friedlander synthesis. The synthesis involves the condensation of an aldehyde or ketone with an amine under acidic conditions to produce the Pictet-Spengler intermediate.


Molecular Structure Analysis

The molecular formula of Pyrido[1,2-a]quinolin-11-ium chloride is C13H10ClN. It has an iminium ion at position 11 of the quinoline ring.


Chemical Reactions Analysis

The pyrido[1,2-a]indole unit found in many organic compounds such as natural products, pharmaceuticals, and materials, has intensively stimulated the research of new synthetic pathways . These pathways give access to this heterocyclic nucleus .


Physical And Chemical Properties Analysis

Pyrido[1,2-a]quinolin-11-ium chloride is a yellow to orange crystalline powder. It has a molecular weight of 215.68 g/mol. It is stable under normal conditions and is highly soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

While the exact mechanism of action of Pyrido[1,2-a]quinolin-11-ium chloride is not explicitly mentioned in the search results, it’s worth noting that similar compounds exhibit characteristic pH-dependent UV-visible absorption and fluorescence properties that may be utilized for in-situ pH-sensing in biological experiments .

Safety and Hazards

In general, Pyrido[1,2-a]quinolin-11-ium chloride has low toxicity and is safe for use in scientific experiments at appropriate concentrations. Acute toxicity studies in rats have shown that the LD50 (the dose required to kill 50% of the test population) is greater than 2000 mg/kg.

Future Directions

While the search results do not provide explicit future directions for Pyrido[1,2-a]quinolin-11-ium chloride, it’s clear that this compound and similar ones have potential applications across numerous research fields. This includes its use as an intermediate in the synthesis of other compounds and its potential for in-situ pH-sensing in biological experiments .

properties

IUPAC Name

benzo[c]quinolizin-11-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N.ClH/c1-2-7-13-11(5-1)8-9-12-6-3-4-10-14(12)13;/h1-10H;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPVHTLHMYGGEY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=[N+]32.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90637627
Record name Pyrido[1,2-a]quinolin-11-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90637627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2739-92-6
Record name NSC93859
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrido[1,2-a]quinolin-11-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90637627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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